N-(4-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound N-(4-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at the 1-position with a 2-((2-fluorophenyl)amino)-2-oxoethyl group, a 7-methyl group, and a 3-carboxamide linked to a 4-fluorophenyl moiety. The 4-oxo-1,4-dihydro configuration is critical for maintaining planar geometry, which is often associated with biological activity, particularly in enzyme inhibition (e.g., kinases or topoisomerases) . Its fluorine substituents are strategically placed to enhance metabolic stability and binding affinity, common strategies in medicinal chemistry .
Properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-6-11-17-22(32)18(24(33)28-16-9-7-15(25)8-10-16)12-30(23(17)27-14)13-21(31)29-20-5-3-2-4-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKKBUUKHMKHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related 1,8-naphthyridine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Halogen Substitution : The target compound uses fluorine at both the 4-fluorophenyl and 2-fluorophenyl positions, whereas analogs in and employ chlorine . Fluorine’s higher electronegativity and smaller atomic radius may improve metabolic stability and membrane permeability compared to chlorine .
- N1 Substituent: The 2-((2-fluorophenyl)amino)-2-oxoethyl group in the target compound is unique. In contrast, analogs use bulkier groups like 4-chlorobenzyl () or pentyl (), which may sterically hinder target binding.
- Biological Implications : The 4-oxo group is conserved across all compounds, suggesting its role in hydrogen bonding with biological targets. Amide linkages (e.g., carboxamide) are also critical for interactions with enzyme active sites .
Structural and Spectroscopic Characterization
- 1H NMR : Peaks for aromatic protons (δ 7.15–8.90 ppm), NH groups (δ 9.19–9.80 ppm), and methyl groups (δ 2.0–3.0 ppm) are consistent across analogs (). The target compound’s 2-fluorophenyl group would show coupling patterns distinct from chlorine analogs.
- IR Spectroscopy : Key stretches include C=O (amide: ~1650–1680 cm⁻¹; keto: ~1680–1700 cm⁻¹) and C–F (1100–1250 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak (m/z ~463) would align with the calculated molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
